![molecular formula C9H11N3O B13185885 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the imidazole ring can be formed through a cyclization reaction with an appropriate amine and aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving optimal results.
化学反応の分析
Types of Reactions
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Another pyridine derivative with different functional groups.
2-Piperidin-4-ylpropan-2-ol: Contains a piperidine ring instead of an imidazole ring.
3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol: Features an isoxazole ring fused to a pyridine ring.
Uniqueness
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol is unique due to its specific imidazo[4,5-c]pyridine core structure, which imparts distinct chemical and biological properties. This scaffold is known for its versatility in drug design and its ability to interact with a wide range of biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-propan-2-yl-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-6(2)12-5-11-8-7(12)3-4-10-9(8)13/h3-6H,1-2H3,(H,10,13) |
InChIキー |
OFJZVRSWJANCOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C1C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
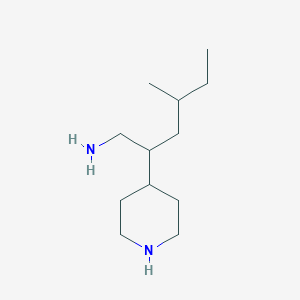
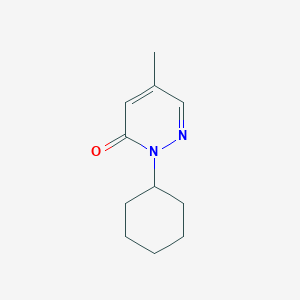
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
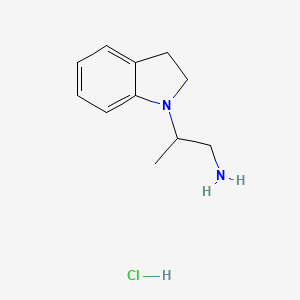
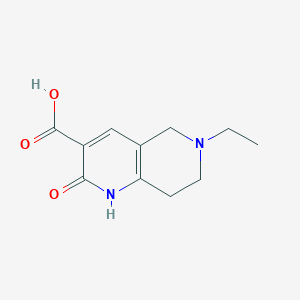
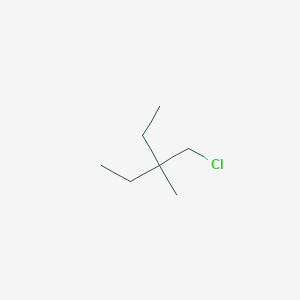
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
